1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-

Vue d'ensemble

Description

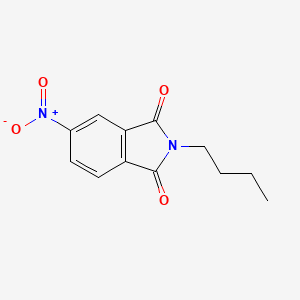

1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- is a chemical compound belonging to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a butyl group and a nitro group attached to the isoindole ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- typically involves the following steps:

Starting Materials: The synthesis begins with isoindole-1,3-dione as the starting material.

Nitration: The isoindole-1,3-dione undergoes nitration to introduce the nitro group at the 5-position. This step is usually carried out using nitric acid and sulfuric acid as nitrating agents.

Alkylation: The nitro-substituted isoindole-1,3-dione is then alkylated with butyl bromide to introduce the butyl group at the 2-position. This reaction is typically performed in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or butyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Nucleophilic substitution reactions are often carried out using strong bases or nucleophiles.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Derivatives with various functional groups replacing the nitro or butyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1H-Isoindole derivatives have been studied for their potential as pharmaceuticals due to their ability to interact with biological targets. The nitro group in this compound enhances its reactivity, making it a candidate for developing new therapeutic agents.

- Anticancer Activity : Research indicates that isoindole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : Some isoindole derivatives have demonstrated anti-inflammatory effects in preclinical models, suggesting potential applications in treating inflammatory diseases .

Material Science

The unique structure of 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- lends itself to applications in material science, particularly in the development of polymers and coatings.

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polyisoindoles, which are known for their thermal stability and mechanical strength. These properties are advantageous for high-performance materials used in aerospace and automotive industries .

- Coatings and Adhesives : Its reactivity allows it to be used in formulating specialty coatings that require durability and resistance to environmental factors .

Case Study 1: Anticancer Application

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various isoindole derivatives, including those structurally related to 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-. The researchers found that certain modifications to the nitro group significantly enhanced the cytotoxicity against breast cancer cell lines. This suggests that further exploration of this compound could lead to novel anticancer therapies .

Case Study 2: Material Development

In a research project focused on developing high-performance polymers, scientists incorporated 1H-Isoindole-1,3(2H)-dione derivatives into a polymer matrix. The resulting material exhibited improved thermal stability and mechanical properties compared to traditional polymers. This advancement has implications for creating more durable materials suitable for extreme conditions .

Mécanisme D'action

The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to receptors, modulating their activity and affecting cellular signaling.

Comparaison Avec Des Composés Similaires

1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- is compared with other similar compounds, such as:

1H-Isoindole-1,3(2H)-dione, 2-phenyl-: This compound has a phenyl group instead of a butyl group, resulting in different chemical and biological properties.

1H-Isoindole-1,3(2H)-dione, N-ethyl-: This compound has an ethyl group instead of a butyl group, leading to variations in its reactivity and applications.

Uniqueness: The presence of the butyl group and the nitro group in 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- gives it unique chemical and biological properties compared to other isoindole derivatives

Activité Biologique

1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- (CAS No. 54395-37-8) is a compound of significant interest due to its diverse biological activities. This isoindole derivative is recognized for its potential therapeutic applications in various medical fields, including anti-inflammatory, antibacterial, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.23 g/mol

- Density : 1.341 g/cm³

- Boiling Point : 390.5 °C at 760 mmHg

- Flash Point : 190 °C

Anti-inflammatory Activity

Research indicates that derivatives of isoindole-1,3-dione exhibit notable anti-inflammatory properties. These compounds can modulate pro-inflammatory cytokines and enzymes, such as:

- Inducible Nitric Oxide Synthase (iNOS)

- Cyclooxygenase-2 (COX-2)

- Tumor Necrosis Factor-alpha (TNF-α)

In vitro studies have shown that these compounds can inhibit the expression of inflammatory mediators, thereby reducing inflammation in various models .

Antibacterial Activity

The antibacterial properties of 1H-Isoindole derivatives have been explored in several studies. For instance, certain derivatives demonstrated significant inhibitory effects against a range of bacterial strains, suggesting their potential as novel antibacterial agents. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective potential of isoindole derivatives against neurodegenerative diseases such as Alzheimer's. Compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. The IC50 values for these compounds ranged from 34 nM to 7.76 μM against AChE, indicating potent activity .

Case Study 1: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects of isoindole derivatives, researchers found that specific compounds significantly reduced levels of IL-6 and IL-1β in macrophage cultures treated with lipopolysaccharides (LPS). This indicates a potential application in treating chronic inflammatory conditions .

Case Study 2: Antibacterial Efficacy

A series of isoindole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating their effectiveness as antibacterial agents .

Research Findings Summary

| Biological Activity | Mechanism/Target | IC50 Values |

|---|---|---|

| Anti-inflammatory | Inhibition of iNOS, COX-2 | Not specified |

| Antibacterial | Disruption of cell wall synthesis | <10 µg/mL |

| Neuroprotective | Inhibition of AChE | 34 nM - 7.76 μM |

Propriétés

IUPAC Name |

2-butyl-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-3-6-13-11(15)9-5-4-8(14(17)18)7-10(9)12(13)16/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVBBJVITBGNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073550 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54395-37-8 | |

| Record name | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54395-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054395378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.